molecular formula C24H17N3O4S2 B12155761 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155761
M. Wt: 475.5 g/mol
InChI Key: IMCWNFMXBJNHDF-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine-2,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophen-2-yl and phenoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, converting them to hydroxyl groups.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in medicinal chemistry.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on its efficacy and safety in treating specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are driven by its unique chemical structure.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Properties

Molecular Formula

C24H17N3O4S2

Molecular Weight

475.5 g/mol

IUPAC Name

4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17N3O4S2/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-32-18)15-7-5-10-17(13-15)31-16-8-3-2-4-9-16/h2-13,20,29H,1H3

InChI Key

IMCWNFMXBJNHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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